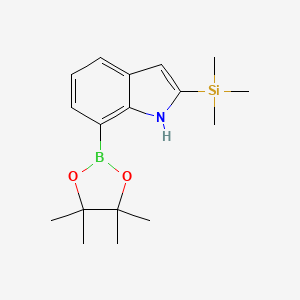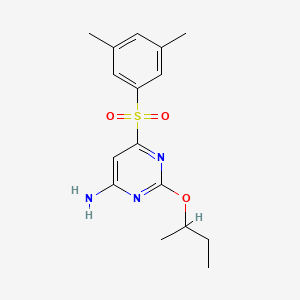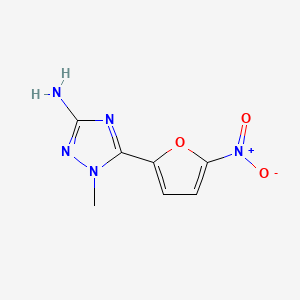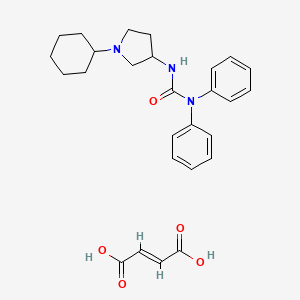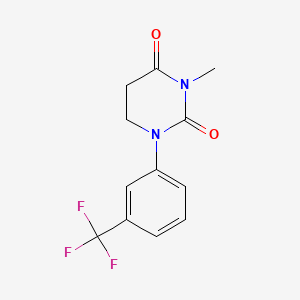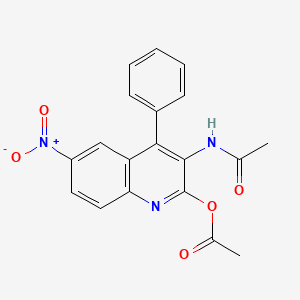
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate is a complex organic compound with the molecular formula C19H15N3O5 and a molecular weight of 365.34 g/mol . This compound is characterized by its unique quinoline structure, which is substituted with acetamido, nitro, and phenyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-phenylquinoline, followed by acetylation and subsequent amination to introduce the acetamido group. The final step involves the esterification of the resulting compound with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Amino-6-nitro-4-phenylquinolin-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Acetamido-6-nitro-4-phenylquinoline-2-carboxylic acid and acetic acid.
Aplicaciones Científicas De Investigación
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetamido-6-nitroquinoline: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenylquinoline: Lacks the acetamido and nitro groups, making it less reactive in certain chemical reactions.
6-Nitro-4-phenylquinoline: Lacks the acetamido group, affecting its potential biological activities.
Uniqueness
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate is unique due to the presence of all three functional groups (acetamido, nitro, and phenyl) on the quinoline core. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
919296-60-9 |
|---|---|
Fórmula molecular |
C19H15N3O5 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
(3-acetamido-6-nitro-4-phenylquinolin-2-yl) acetate |
InChI |
InChI=1S/C19H15N3O5/c1-11(23)20-18-17(13-6-4-3-5-7-13)15-10-14(22(25)26)8-9-16(15)21-19(18)27-12(2)24/h3-10H,1-2H3,(H,20,23) |
Clave InChI |
WVMSKJXYGNBCNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1OC(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


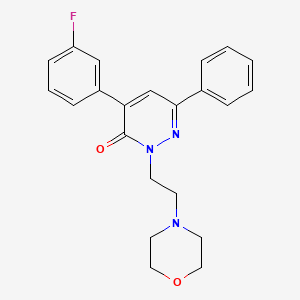
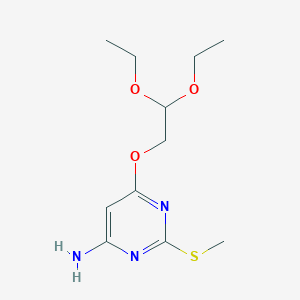

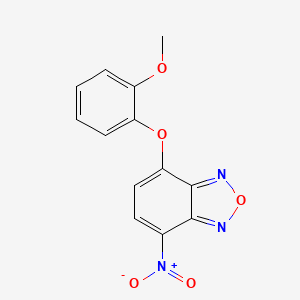
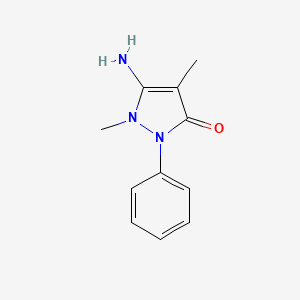

![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
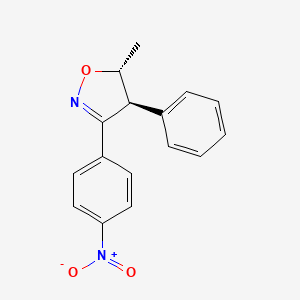
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
